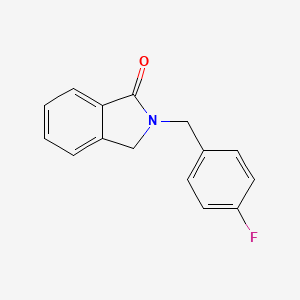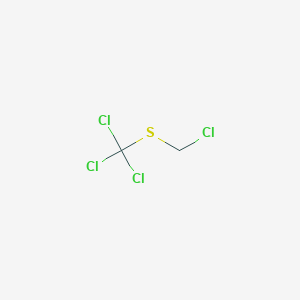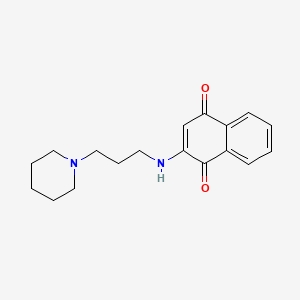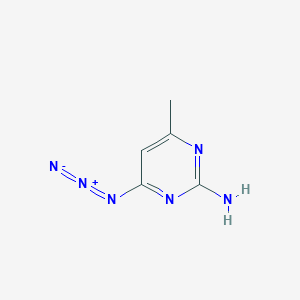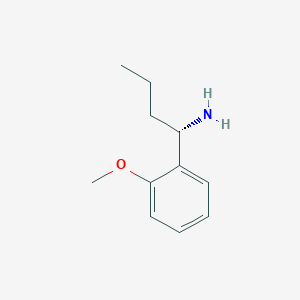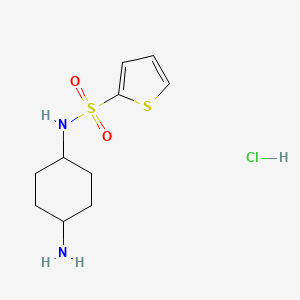
N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine: is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and an amine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Amine Functionalization:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions can occur at various positions on the pyrrolidine ring or the trifluoromethyl group, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives with altered functional groups.
Applications De Recherche Scientifique
Biology: In biological research, this compound can be used as a probe to study the interactions of amine-containing molecules with biological targets, such as enzymes or receptors.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of novel pharmaceuticals with specific biological activities.
Industry: In the industrial sector, N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine can be used in the production of specialty chemicals, materials, and polymers with enhanced properties.
Mécanisme D'action
The mechanism of action of N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The trifluoromethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
N-(pyrrolidin-2-ylmethyl)-N-methylpropan-2-amine: Similar structure but lacks the trifluoromethyl group.
N-(pyrrolidin-2-ylmethyl)-N-(difluoromethyl)propan-2-amine: Contains a difluoromethyl group instead of a trifluoromethyl group.
N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)butan-2-amine: Similar structure but with a butan-2-amine backbone.
Uniqueness: N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C9H17F3N2 |
|---|---|
Poids moléculaire |
210.24 g/mol |
Nom IUPAC |
N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C9H17F3N2/c1-7(2)14(9(10,11)12)6-8-4-3-5-13-8/h7-8,13H,3-6H2,1-2H3 |
Clé InChI |
YGYDUTIXWNMDJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC1CCCN1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


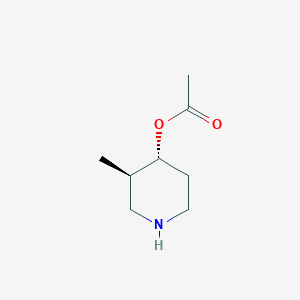
![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)

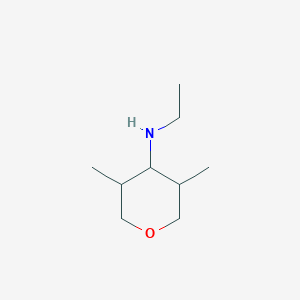
![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)
